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Compound of Interest

Compound Name: Dmt-2'-f-dc(ac) amidite

Cat. No.: B598442

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmt-2'-f-dc(ac) amidite, chemically known as N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-
deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a critical building block
in the chemical synthesis of modified oligonucleotides. Its unique structural features,
particularly the 2'-fluoro (2'-F) modification on the deoxyribose sugar, impart valuable properties
to the resulting oligonucleotides, making them highly suitable for a range of therapeutic and
diagnostic applications. This guide provides a comprehensive overview of its chemical
properties, synthesis protocols, and key applications.

The 2'-fluoro modification offers a strategic advantage by enhancing both the nuclease
resistance and the thermal stability of oligonucleotides.[1][2][3] This increased stability is crucial
for in vivo applications, such as antisense therapies and RNA interference (RNAI), where
degradation by cellular enzymes is a significant hurdle. Furthermore, oligonucleotides
incorporating 2'-F residues have been shown to form stable A-form helices when hybridized to
RNA targets, a desirable conformation for many biological applications.[1] Dmt-2'-f-dc(ac)
amidite is a key reagent in the synthesis of small interfering RNAs (siRNAs), aptamers, and
cyclic dinucleotides that can act as agonists of the Stimulator of Interferon Genes (STING)
pathway, a critical component of the innate immune system.[4][5]

Physicochemical Properties
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The chemical structure of Dmt-2'-f-dc(ac) amidite is meticulously designed for efficient solid-
phase oligonucleotide synthesis. The dimethoxytrityl (DMT) group at the 5' position provides a
temporary, acid-labile protecting group, essential for the stepwise addition of nucleotides. The
acetyl (Ac) group protects the exocyclic amine of cytidine, preventing unwanted side reactions
during synthesis. The 3'-phosphoramidite moiety, with its cyanoethyl protecting group, is the
reactive component that enables the formation of the internucleotide phosphodiester linkage.

Property Value Reference

N4-acetyl-5'-0O-(4,4'-
dimethoxytrityl)-2'-fluoro-2'-

Chemical Name deoxycytidine-3'-[(2- N/A
cyanoethyl)-(N,N-diisopropyl)]-

phosphoramidite

Molecular Formula C41H49FN508P [6]
Molecular Weight 789.83 g/mol [6]
CAS Number 159414-99-0 [6]
Appearance White to off-white powder N/A
_ >99% (31P-NMR), 299.0%
Purity [6]
(RP-HPLC)

N Soluble in anhydrous
Solubility o N/A
acetonitrile

Storage -20°C under inert atmosphere N/A

Applications in Oligonucleotide Synthesis

The primary application of Dmt-2'-f-dc(ac) amidite is in the automated solid-phase synthesis
of 2'-fluoro-modified oligonucleotides. The incorporation of this amidite confers enhanced
stability and binding affinity to the resulting nucleic acid strands.

Key Features and Applications
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Key features and applications of Dmt-2'-f-dc(ac) amidite.

Stability of 2'-Fluoro-Modified Oligonucleotides

The 2'-fluoro modification significantly enhances the stability of oligonucleotides against
nuclease degradation and increases the melting temperature (Tm) of duplexes.
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Comparison

Observation

Reference

Nuclease Stability

2'-F-modified siRNA has a half-
life >24 hours in serum, while
unmodified siRNA is
completely degraded within 4
hours.

[3]

Thermal Stability (Tm)

Each 2'-F substitution
increases the Tm of an
RNA:RNA duplex by
approximately 1.8-2.0°C.

[7](8]

Chemical Stability

More stable to chemical
hydrolysis at high pH

compared to unmodified RNA.

[9]

Acid Stability

Dramatically increased stability
in simulated gastric fluid (pH
~1.2) compared to DNA and
RNA.

[2]

Experimental Protocols
Solid-Phase Synthesis of 2'-Fluoro-Modified

Oligonucleotides

This protocol outlines the standard cycle for incorporating Dmt-2'-f-dc(ac) amidite into a

growing oligonucleotide chain on an automated DNA/RNA synthesizer.

Materials:

Dmt-2'-f-dc(ac) amidite

Anhydrous acetonitrile (synthesis grade)

Capping solutions (Cap A and Cap B)

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)
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e Oxidizing solution (lodine in THF/water/pyridine)

e Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

o Controlled pore glass (CPG) solid support

Protocol:

e Preparation: Dissolve Dmt-2'-f-dc(ac) amidite in anhydrous acetonitrile to the desired
concentration (typically 0.1 M). Install on a designated port on the synthesizer.

e Synthesis Cycle:

o Step 1: Deblocking (Detritylation): The CPG-bound oligonucleotide is treated with the
deblocking solution to remove the 5-DMT group from the terminal nucleotide, exposing
the 5'-hydroxyl group.

o Step 2: Coupling: The Dmt-2'-f-dc(ac) amidite solution is mixed with the activator solution
and delivered to the synthesis column. The activated phosphoramidite reacts with the free
5'-hydroxyl group of the growing chain. An extended coupling time of 3 minutes is
recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.[6][8]

o Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping
solutions to prevent the formation of deletion mutants in subsequent cycles.

o Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester using the oxidizing solution.

o Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired
sequence.

Recommended Synthesis Cycle Parameters:
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Step Reagent Time Typical Efficiency
Deblocking 3% TCAin DCM 60-90 seconds >99%
_ 0.1 M Amidite + 0.25 .

Coupling 3 minutes >99%[10]
METT

Capping Acetic Anhydride/NMI 30-45 seconds >99.5%

o 0.02M 12in

Oxidation o 30-45 seconds >99.5%

THF/H20/Pyridine

Experimental Workflow for Solid-Phase Oligonucleotide
Synthesis
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Workflow for solid-phase synthesis and processing of oligonucleotides.
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Cleavage and Deprotection Protocol

Due to the N4-acetyl protecting group on cytidine, a two-step deprotection protocol is often
employed. The "UltraFAST" deprotection method using a mixture of ammonium hydroxide and
methylamine (AMA) is highly effective.[11][12][13]

Materials:

o Ammonium hydroxide/40% Methylamine 1:1 (v/v) (AMA)

e Ammonium hydroxide (conc.)

Protocol:

o Cleavage and Deprotection:
o Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
o Add AMA solution to the vial.

o Incubate at 65°C for 10 minutes. This step cleaves the oligonucleotide from the support
and removes the cyanoethyl and acetyl protecting groups.

 Alternative Deprotection:

o For oligonucleotides sensitive to methylamine, deprotection can be carried out with
concentrated ammonium hydroxide at 55°C for 8-17 hours.[6][8]

o Work-up:

o After deprotection, cool the vial and transfer the supernatant containing the oligonucleotide
to a new tube.

o Evaporate the solution to dryness.
o Resuspend the oligonucleotide pellet in an appropriate buffer for purification.

Recommended Deprotection Conditions:
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Reagent Temperature Time Notes

"UltraFAST" method.
NH4O0H / 40%

) 65°C 10 minutes Highly efficient for Ac-
Methylamine (1:1)
dC.[13]
Standard
deprotection. Longer
Concentrated NH4AOH  55°C 8-17 hours ) o
incubation time
required.[8]
t-Butylamine/water Alternative mild
60°C 6 hours )
(1:3) deprotection.[12]

Application in STING Pathway Activation

Dmt-2'-f-dc(ac) amidite can be used to synthesize cyclic dinucleotides (CDNs), which are
potent activators of the STING pathway. The cGAS-STING pathway is a crucial part of the
innate immune system that detects cytosolic DNA, a hallmark of viral infection and cellular
damage.[5] Activation of STING leads to the production of type | interferons and other pro-
inflammatory cytokines, initiating a robust anti-viral and anti-tumor immune response.

The cGAS-STING Signaling Pathway
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The cGAS-STING signaling pathway for innate immune activation.
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Conclusion

Dmt-2'-f-dc(ac) amidite is an indispensable reagent for the synthesis of modified
oligonucleotides with enhanced stability and therapeutic potential. The 2'-fluoro modification
provides a distinct advantage for applications requiring nuclease resistance and high binding
affinity, particularly in the development of siRNA therapeutics and novel immune-modulatory
agents like STING agonists. The protocols and data presented in this guide offer a
comprehensive resource for researchers and professionals working in the field of nucleic acid
chemistry and drug development, enabling the efficient and reliable synthesis of high-quality,
modified oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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